molecular formula C20H28N4O3 B6139358 3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one

3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one

Cat. No.: B6139358
M. Wt: 372.5 g/mol
InChI Key: LTVAYZPTRDGCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound with a unique structure that includes a benzoxadiazole moiety, a piperidinone ring, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxadiazole ring, the introduction of the piperidinone moiety, and the attachment of the cyclohexylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

3-[(2,1,3-Benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: :

Properties

IUPAC Name

3-[(2,1,3-benzoxadiazol-5-ylmethylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c25-19-20(26,9-4-10-24(19)13-15-5-2-1-3-6-15)14-21-12-16-7-8-17-18(11-16)23-27-22-17/h7-8,11,15,21,26H,1-6,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVAYZPTRDGCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2=O)(CNCC3=CC4=NON=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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